3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide is a complex organic compound featuring a sulfonamide group, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Rings: The thiophene and furan rings are then coupled using a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Medicine
Medicinally, this compound could be explored for its potential as an antimicrobial agent, given the known activity of sulfonamides. Additionally, the presence of the thiophene and furan rings suggests potential activity in modulating biological pathways.
Industry
In industry, the compound could be used in the development of new materials, particularly in the field of organic electronics, where thiophene and furan derivatives are valued for their electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide likely involves the inhibition of specific enzymes through its sulfonamide group. This group mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby competitively inhibiting the enzyme and disrupting folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antimicrobial activity.
Thiophene-2-sulfonamide: Contains a thiophene ring and a sulfonamide group, similar to the compound .
Furan-2-sulfonamide: Contains a furan ring and a sulfonamide group.
Uniqueness
The uniqueness of 3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide lies in its combination of multiple heterocyclic rings and functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-11-13(18)4-2-6-17(11)25(21,22)19-9-14(20)16-8-12(10-24-16)15-5-3-7-23-15/h2-8,10,14,19-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJMNZUNPVUBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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